Predicted Physicochemical Profile vs. Des-Methoxy Analog: XLogP3 and Hydrogen Bonding Distinctions Driving Permeability and Solubility
The target compound (CAS 439109-01-0) possesses a computed XLogP3 of 4.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 6 [1]. In contrast, the des-methoxy analog 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4) has a lower XLogP3 (estimated ~2.5–3.0) and a hydrogen bond donor count of 1 (secondary amine NH), which increases polarity and reduces membrane permeability . The higher lipophilicity and absence of hydrogen bond donors in the target compound predict enhanced passive membrane permeation and blood-brain barrier penetration relative to the secondary amine analog, while potentially reducing aqueous solubility [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 4.7; HBD = 0; HBA = 6 |
| Comparator Or Baseline | 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4): XLogP3 ≈ 2.5–3.0 (estimated); HBD = 1 |
| Quantified Difference | ΔXLogP3 ≈ +1.7 to +2.2; ΔHBD = -1 |
| Conditions | In silico prediction via XLogP3 algorithm (PubChem 2025.09.15 release); comparator properties estimated from structure. |
Why This Matters
These computed physicochemical differences inform segment selection for CNS-targeted versus peripheral screening campaigns, directly guiding compound procurement strategy for neuroscience or systemic drug-discovery programs.
- [1] PubChem. 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine. CID 1477931. Computed Properties section. Accessed 29 Apr 2026. View Source
